[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate
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Overview
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with a sugar derivative such as glucose. The reaction is usually carried out in the presence of a catalyst like sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated purification systems to enhance yield and purity. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the sugar moiety.
Glucose derivatives: Share the sugar moiety but lack the aromatic methoxy groups.
Uniqueness:
- The combination of the sugar moiety and the aromatic methoxy groups in [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate makes it unique. This structure allows for a diverse range of chemical reactions and potential applications that are not possible with the individual components alone.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-21-8-4-3-7(5-9(8)22-2)14(20)24-15-13(19)12(18)11(17)10(6-16)23-15/h3-5,10-13,15-19H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOBGVMZQWPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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